molecular formula C19H14ClN3O B2385753 3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860649-50-9

3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2385753
CAS No.: 860649-50-9
M. Wt: 335.79
InChI Key: UJGMYJBVBUFOLE-UHFFFAOYSA-N
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Description

“3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a chemical compound . Its molecular formula is C19H14ClN3O and it has a molecular weight of 335.79.

Mechanism of Action

3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone acts as a ligand for metal complexes, forming a coordination bond between the metal and the ligand. The coordination bond is stabilized by the electron-donating properties of the ligand, which allows the metal to form a strong bond with the ligand. The coordination bond also allows the metal to interact with other molecules in the environment, such as proteins or other molecules, leading to a variety of biological and chemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, it has been shown to have antifungal and antiviral effects. It has also been shown to have an anti-hypertensive effect and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has a number of advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a stable compound and is soluble in a variety of solvents. It is also a versatile compound and can be used in a variety of reactions. The main limitation of this compound is that it is not very soluble in water, which can limit its use in some applications.

Future Directions

There are a number of potential future directions for the use of 3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone. It could be used in the development of new drugs, as a catalyst for organic reactions, or as a ligand for metal complexes. It could also be used in the study of the structure and reactivity of other benzimidazole derivatives. In addition, it could be used in the synthesis of new compounds or as a model compound to study the effects of different compounds. Finally, it could be used in the development of new materials or in the study of the structure and reactivity of other compounds.

Synthesis Methods

3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is synthesized from the reaction of 3-chlorobenzaldehyde and 1H-benzimidazol-2-yl-2-pyridinone in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is typically carried out in a two-phase system with an organic solvent such as ethanol or methanol. The product is then isolated and purified by recrystallization or column chromatography.

Scientific Research Applications

3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has been widely used in scientific research as a ligand for metal complexes. It has also been used in the synthesis of other compounds and as a catalyst for organic reactions. In addition, this compound has been used as a model compound to study the structure and reactivity of other benzimidazole derivatives. It has also been used in the synthesis of pharmaceuticals and in the development of new drugs.

Properties

IUPAC Name

3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-14-6-3-5-13(11-14)12-23-17-9-2-1-8-16(17)22-18(23)15-7-4-10-21-19(15)24/h1-11H,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGMYJBVBUFOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=CC=CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332131
Record name 3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860649-50-9
Record name 3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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